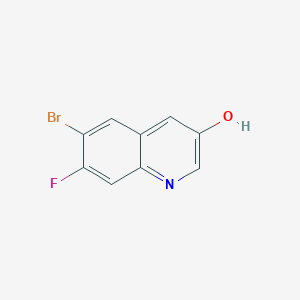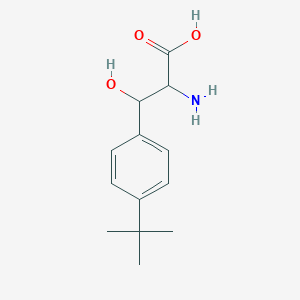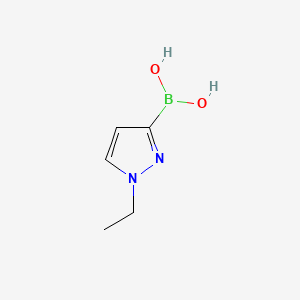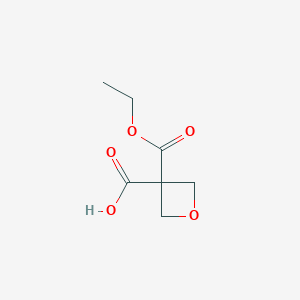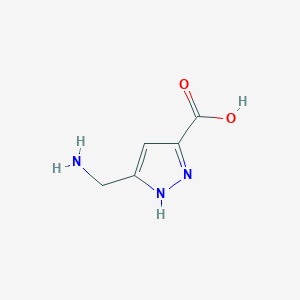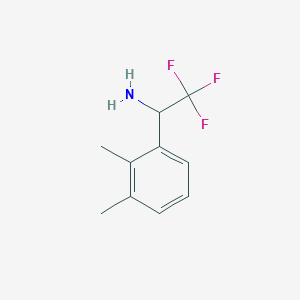
(S)-3-Aminopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Aminopentan-1-OL is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminopentan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the asymmetric hydrogenation of the corresponding unsaturated amino alcohol using a chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone or the use of engineered microorganisms can provide an efficient and environmentally friendly route to this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-aminopentan-2-one or 3-aminopentanal.
Reduction: Formation of 3-aminopentane.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
(S)-3-Aminopentan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic effects, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-3-Aminopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chiral nature of the compound can result in selective binding to specific targets, influencing various biochemical pathways.
Comparison with Similar Compounds
®-3-Aminopentan-1-OL: The enantiomer of (S)-3-Aminopentan-1-OL with a different three-dimensional arrangement.
3-Aminopentane: A similar compound lacking the hydroxyl group.
3-Hydroxy-2-aminopentane: A compound with a hydroxyl group at a different position.
Uniqueness: this compound is unique due to its specific (S)-configuration, which can result in distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with molecular targets.
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(3S)-3-aminopentan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
GMQNGMZJGKHTIA-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@@H](CCO)N |
Canonical SMILES |
CCC(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


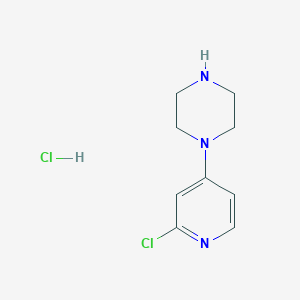

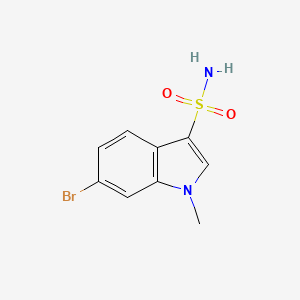
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

